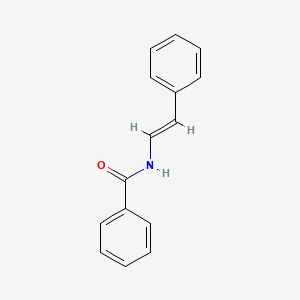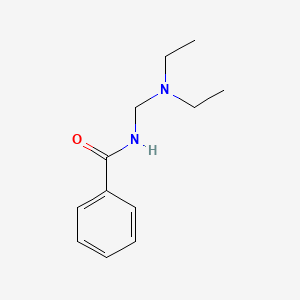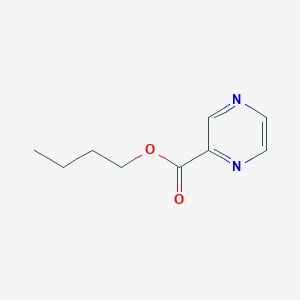
Pyrazinecarboxylic acid, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxylic acid, butyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from pyrazinecarboxylic acid and butanol, combining the aromatic properties of pyrazine with the ester functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, butyl ester typically involves the esterification of pyrazinecarboxylic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . Another method involves the use of acid chlorides, where pyrazinecarboxylic acid is first converted to its acid chloride derivative, which then reacts with butanol to form the ester .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This ester can react with another alcohol to form a different ester and butanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Pyrazinecarboxylic acid and butanol.
Reduction: Primary alcohols.
Transesterification: Different esters and butanol.
Applications De Recherche Scientifique
Pyrazinecarboxylic acid, butyl ester has various applications in scientific research:
Mécanisme D'action
The mechanism of action for pyrazinecarboxylic acid, butyl ester in biological systems involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The ester functionality allows it to penetrate lipid membranes, making it effective against certain bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazinecarboxylic acid, methyl ester
- Pyrazinecarboxylic acid, ethyl ester
- Pyrazinecarboxylic acid, propyl ester
Uniqueness
Pyrazinecarboxylic acid, butyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl ester has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in fragrance and flavor industries .
Propriétés
Numéro CAS |
41110-19-4 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
butyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-6-13-9(12)8-7-10-4-5-11-8/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
DOKPVDRODRRURS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


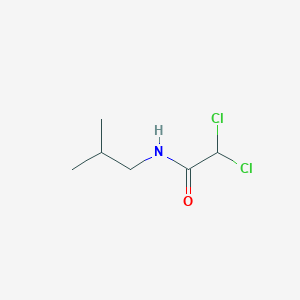
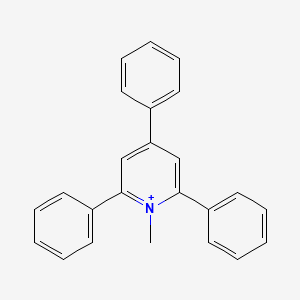


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
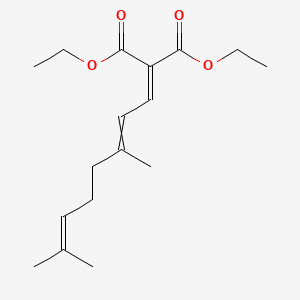
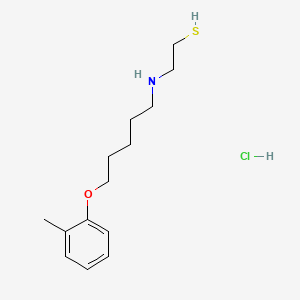
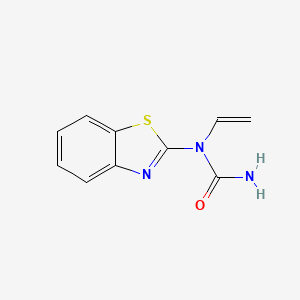

![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
